molecular formula C18H23N3O5S2 B1674665 Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate CAS No. 158913-22-5

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate

Cat. No.: B1674665
CAS No.: 158913-22-5
M. Wt: 425.5 g/mol
InChI Key: QYEAAMBIUQLHFQ-UHFFFAOYSA-N
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Description

The compound “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” is a heterobifunctional crosslinker commonly used in biochemical and protein chemistry research. It is known for its ability to conjugate cysteine-containing peptides or proteins to various molecules, including other proteins or surface materials .

Mechanism of Action

Target of Action

The primary targets of SPDP-C6-NHS ester are primary amines and sulfhydryl groups . The compound is designed to react with these functional groups, which are commonly found in proteins and other biomolecules.

Mode of Action

SPDP-C6-NHS ester is a heterobifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group . The NHS ester reacts with primary amines to form a stable amide bond . After mild reduction of the dithiol, it can react to form a disulfide with other thiols .

Biochemical Pathways

The compound is used to covalently link two target groups . This can affect various biochemical pathways depending on the specific targets involved. For example, it can be used for reversible crosslinking of proteins, adding sulfhydryl groups to proteins by attachment to lysine residues, and protein crosslinking to create antibody-enzyme and other bioconjugates via a two-step reaction .

Pharmacokinetics

It’s known that the compound iswater-insoluble and must be dissolved first in DMF or DMSO . The compound is also membrane permeable , allowing for crosslinking to be done inside cells .

Result of Action

The result of the compound’s action is the formation of a reducible disulfide bond between two target groups . This allows for the separation of crosslinked products . The compound also releases a detectable by-product when reacted with a free sulfhydryl group, allowing the reaction to be easily followed .

Action Environment

The compound’s action can be influenced by environmental factors such as pH and the presence of reducing agents. The rate of reaction and degradation by hydrolysis increases with increasing pH . The disulfide bond in the spacer arm is readily cleaved by 10-50 mM DTT or TCEP at pH 8.5 .

Biochemical Analysis

Biochemical Properties

Succinimidyl 6-[3-(2-Pyridyldithio)propionamido]hexanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The compound forms a stable amide bond with lysine residues through its amine-reactive N-hydroxysuccinimide (NHS) ester .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It forms a stable amide bond with lysine residues, which can have various effects on biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” involves the reaction of N-hydroxysuccinimide with 6-(3-(2-pyridyldithio)propionamido)hexanoic acid. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions usually involve stirring the mixture at room temperature for several hours .

Industrial Production Methods

Industrial production of “N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The compound is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“N-succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate” is unique due to its longer spacer arm, which provides greater flexibility and distance between conjugated molecules. This feature is particularly useful in applications requiring minimal steric hindrance .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S2/c22-14(10-13-27-28-15-6-3-5-12-20-15)19-11-4-1-2-7-18(25)26-21-16(23)8-9-17(21)24/h3,5-6,12H,1-2,4,7-11,13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEAAMBIUQLHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166541
Record name SPDPH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158913-22-5
Record name SPDPH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158913225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPDPH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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